molecular formula C9H3BrF6O2 B13429030 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

Cat. No.: B13429030
M. Wt: 337.01 g/mol
InChI Key: ASEHNDXRHVIIIN-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethanone groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Corresponding substituted phenyl derivatives.

    Reduction: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 4-(Trifluoromethoxy)phenylboronic acid

Comparison: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is unique due to the presence of both trifluoromethoxy and trifluoroethanone groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H3BrF6O2

Molecular Weight

337.01 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3BrF6O2/c10-5-3-4(7(17)8(11,12)13)1-2-6(5)18-9(14,15)16/h1-3H

InChI Key

ASEHNDXRHVIIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)OC(F)(F)F

Origin of Product

United States

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